molecular formula C24H32N2O6 B2496007 Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate CAS No. 2102411-28-7

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate

Cat. No.: B2496007
CAS No.: 2102411-28-7
M. Wt: 444.528
InChI Key: DGWUOUOPAFEZMP-UHFFFAOYSA-N
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Description

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate is a complex organic compound characterized by its intricate molecular structure. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diyldicarbamate with phenylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves precise temperature control and the use of catalysts to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a protecting group for amines makes it valuable in multi-step synthesis processes.

Biology: In biological research, Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate is used in the study of enzyme inhibitors and as a tool in molecular biology for labeling and tracking biological molecules.

Medicine: The compound has potential applications in drug development, where it can be used to synthesize novel pharmaceuticals. Its biocompatibility and stability make it suitable for use in drug delivery systems.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Di-tert-butyl peroxide: Although structurally different, it shares the tert-butyl group, which provides stability.

  • Ethane-1,2-diyldicarbamate: A simpler analog without the phenylene groups, used in different contexts.

Uniqueness: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate stands out due to its complex structure and multifaceted applications. Its ability to act as a protecting group, its use in drug development, and its role in material science highlight its versatility and importance in various fields.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its unique properties and wide range of uses make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUOUOPAFEZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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